2-Amino-2-methylpentanedioic acid hydrate
Description
Significance within Non-Proteinogenic Amino Acid Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genome for protein synthesis. nih.govmasterorganicchemistry.com These compounds, either naturally occurring or synthetically derived, are powerful tools in drug discovery and the study of protein structure and function. nih.gov The incorporation of NPAAs into peptides can significantly enhance their stability, potency, and bioavailability. nih.gov
2-Amino-2-methylpentanedioic acid serves as a notable example of a synthetic NPAA used in research. A key area of its application is in the study of amino acid metabolism and its influence on cellular functions, which can provide insights into various metabolic disorders. chemimpex.com A 2021 study by Montine et al. investigated the enantiomers of 2-methylglutamate, (S)-2-methylglutamate ((S)-2MeGlu) and (R)-2-methylglutamate ((R)-2MeGlu), to understand their impact on brain metabolism. nih.gov The research demonstrated that (S)-2MeGlu was efficiently transported into the brain and synaptosomes, where it was released upon membrane depolarization in a manner similar to the endogenous neurotransmitter L-glutamate. nih.gov In contrast, the (R)-enantiomer was transported less efficiently and was not released under the same conditions. nih.gov This differential behavior of the enantiomers highlights the stereospecificity of biological transport and release mechanisms, a critical aspect of non-proteinogenic amino acid research.
Furthermore, the study showed that while neither enantiomer was metabolized through the GABA shunt, (S)-2MeGlu was selectively converted to (S)-2-methylglutamine. nih.gov This specific metabolic pathway underscores the potential of using such modified amino acids to probe the intricacies of amino acid metabolism in the brain. chemimpex.comnih.gov
Role as a Branched-Chain Dicarboxylic Amino Acid Analogue
2-Amino-2-methylpentanedioic acid is structurally an analogue of glutamic acid, a key excitatory neurotransmitter in the central nervous system. nih.govdrugbank.com The defining feature of this analogue is the presence of a methyl group at the alpha-carbon. This modification makes it a branched-chain dicarboxylic amino acid.
The N-methyl-D-aspartate (NMDA) receptor, a primary glutamate (B1630785) receptor, is crucial for synaptic plasticity, learning, and memory. nih.govwikipedia.org It is activated by the binding of glutamate and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.org The study by Montine et al. found that both enantiomers of 2-methylglutamate had limited activity across a panel of over 30 glutamate and GABA receptors, indicating a high degree of specificity. nih.gov This limited direct receptor activity, combined with its selective transport and metabolism, makes it a useful tool to study the glutamate-glutamine cycle without directly causing the widespread neuronal excitation that glutamate would. nih.gov
The introduction of the alpha-methyl group provides conformational constraint to the molecule. This steric hindrance can influence how the molecule interacts with enzymes and receptors, making it a valuable probe for understanding the structural requirements of these biological targets. By comparing the activity of the methylated analogue to the parent compound, researchers can deduce the importance of specific conformations for biological activity.
Historical and Current Perspectives in Chemical Biology
Historically, synthetic amino acid analogues have been instrumental in elucidating metabolic pathways and receptor pharmacology. The development of compounds like 2-Amino-2-methylpentanedioic acid falls within this tradition. It serves as a building block in the synthesis of more complex molecules, particularly in the development of neuroprotective agents and metabolic enhancers. chemimpex.com
Current research perspectives position 2-Amino-2-methylpentanedioic acid and its derivatives as potential pharmacological agents and imaging probes. nih.gov The ability of (S)-2MeGlu to be transported into the brain and participate in the glutamate-glutamine cycle suggests its potential for developing probes to visualize or quantify the activity of cells that produce or transport L-glutamine. nih.gov Such tools are invaluable in studying the pathophysiology of a wide range of psychiatric and neurological disorders where an imbalance of excitatory and inhibitory neurotransmission is implicated. nih.gov
The use of this compound in exploring amino acid metabolism also opens avenues for understanding metabolic disorders. chemimpex.com As a research chemical, it continues to be relevant in the ongoing effort to design and synthesize novel molecules with specific biological activities for therapeutic or diagnostic purposes.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H13NO5 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-amino-2-methylpentanedioic acid;hydrate |
InChI |
InChI=1S/C6H11NO4.H2O/c1-6(7,5(10)11)3-2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H2 |
InChI Key |
UAHXIVOASZLFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)N.O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 Methylpentanedioic Acid Hydrate and Its Stereoisomers
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) in combination with traditional organic chemistry to create complex molecules. This is particularly effective for producing non-canonical amino acids (ncAAs), which are valuable for developing modern therapeutics. nih.gov
The synthesis of ncAAs is a prominent application of biocatalysis, where enzymes demonstrate exceptional control over stereochemistry and functional group manipulation. nih.gov Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, such as aminotransferases, are widely used to selectively transfer amino groups to keto-acid precursors. nih.gov Recent advancements have expanded the biocatalytic toolkit, including the development of "new-to-nature" enzymes that catalyze reactions previously exclusive to synthetic chemistry. nih.gov
A synergistic approach merging photochemistry with biocatalysis has emerged as a powerful method for creating ncAAs. ucsb.edu In this strategy, a photocatalyst absorbs light to generate a highly reactive radical species. ucsb.edu This radical then interacts with an enzymatic intermediate within the enzyme's active site, enabling novel chemical transformations that are stereoselective. ucsb.edusciencedaily.com Such methods provide access to a wide array of modified amino acids by altering common amino acid structures. sciencedaily.com
Kinetic resolution using enzymes is a cornerstone for obtaining enantiomerically pure compounds. For α-tertiary amino acids like 2-Amino-2-methylpentanedioic acid, the resolution of their corresponding esters is a highly effective strategy. This method involves the partial hydrolysis of a racemic mixture of α-tertiary carboxylic acid esters. google.com
Serine carboxypeptidases and ester hydrolases, notably from the yeast Candida lipolytica, have shown high selectivity in hydrolyzing one enantiomer of the ester to its carboxylic acid form, leaving the other enantiomer as the unreacted ester. google.comnih.govepo.org This difference in reactivity allows for the straightforward separation of the two enantiomers. epo.org For example, the enzyme from Candida lipolytica was used to resolve a racemic ester, achieving 50% hydrolysis where the resulting (S)-acid and the remaining (R)-ester both had an enantiomeric excess greater than 99%. epo.org These serine carboxypeptidase-catalyzed resolutions provide a valuable route to many sterically hindered, homochiral α-amino, α-hydroxy, and α-hydrazino carboxylic acids. nih.gov
| Enzyme / Catalyst | Source / Type | Application | Reference |
| Serine Carboxypeptidase | Enzyme | Partial hydrolysis of racemic α-tertiary carboxylic acid esters | google.com |
| Ester Hydrolase (CLEH) | Candida lipolytica | Kinetic resolution of racemic esters of α-amino-α-methyl acids | nih.gov |
| Lipoprotein Lipase | Burkholderia sp. | Enzymatic resolution of α-sulfinyl esters | nih.gov |
| Tandem Metal-Enzyme | DKR Protocol | Dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids | rsc.org |
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors, employing methods that introduce stereochemical control throughout the reaction sequence.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction to form a specific stereoisomer. numberanalytics.com After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of α,α-disubstituted amino acids. acs.org
Various auxiliaries derived from natural products like amino acids, camphor, and carbohydrates have been developed. numberanalytics.comrsc.org For instance, the (-)-8-phenylmenthol (B56881) chiral auxiliary has been used in the synthesis of α-methyl amino acids. nih.gov An N-benzoylalanine ester equipped with this auxiliary forms a chiral dianion that undergoes alkylation with high diastereoselectivity (89:11 to 94:6 ratios). nih.gov Another approach utilizes a piperazine-2,5-dione scaffold derived from amino acids, which employs a "chiral relay" network to enhance control during enolate alkylation. rsc.org
| Chiral Auxiliary | Auxiliary Type | Application | Diastereomeric Ratio/ee | Reference |
| (-)-8-Phenylmenthol | Terpene-derived | Alkylation of N-benzoylalanine ester dianion | 89:11 to 94:6 | nih.gov |
| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Amino acid-derived | Enolate alkylation for α-amino acid synthesis | High diastereocontrol | rsc.org |
| α-tert-Butanesulfinamide | Sulfinamide-based | Alkylation of α-sulfinamido esters | >6:1 | acs.org |
Directly modifying the α-position of amino acid derivatives through stereoselective alkylation or chain extension (homologation) are powerful methods for creating complex and non-canonical amino acids.
Stereoselective Alkylation: This approach typically involves the generation of a chiral enolate from an amino acid derivative, which then reacts with an electrophile. The stereochemical outcome is controlled by the chiral environment of the enolate. A new method for preparing enantiomerically pure α-amino acid derivatives involves the diastereoselective alkylation of chiral glycine (B1666218) enolate synthons, achieving diastereomeric excesses (de) of ≥97.6%. documentsdelivered.com Nickel(II) complexes of glycine Schiff bases are particularly effective for synthesizing α,α-disubstituted α-amino acids via alkylation. nih.gov Furthermore, a dual catalysis system using Palladium and Copper has been reported for the stereoselective and site-specific allylic alkylation of Schiff base-activated amino acids, producing a range of α,α-dialkyl α-amino acids with up to >99% enantiomeric excess (ee). acs.org
Homologation Reactions: Homologation involves the extension of a carbon chain. The Matteson homologation of chiral boronic esters is a highly stereoselective method for synthesizing complex α-amino acids. uni-saarland.de This iterative process allows for the introduction of various aryl and alkyl groups at different positions, making it suitable for creating both linear and cyclic amino acid derivatives. uni-saarland.de The synthesis of β-amino acids can also be achieved through the homologation of α-amino acids, demonstrating the versatility of this strategy for creating backbone-extended structures. researchgate.net
Advanced Organic Synthesis Routes
Beyond traditional methods, several advanced synthetic routes offer novel ways to access complex amino acids. A nickel-catalyzed enantioselective deaminative alkylation has been developed, which couples amino acid derivatives with unactivated olefins. researchgate.net This radical-based pathway overcomes limitations of classical SN1 and SN2 reactions. researchgate.net
Another innovative strategy involves the use of isoxazolidin-5-ones as versatile masked β-amino acid derivatives. nih.gov These precursors can be reacted asymmetrically with various electrophiles to access β2,2-amino acid derivatives. The use of specific chiral catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, allows for highly enantioselective α-halogenation of these heterocycles, providing a route to novel α-halogenated amino acid derivatives. nih.gov
Development of Novel Reaction Mechanisms for Complex Amino Acid Structures
The construction of the sterically hindered quaternary center in 2-Amino-2-methylpentanedioic acid necessitates the development of specialized synthetic strategies. Traditional methods for amino acid synthesis often require adaptation to accommodate the α-methyl substituent. Researchers have explored various approaches, including modifications of the Strecker synthesis, the use of chiral auxiliaries to control stereochemistry, and the alkylation of cyclic precursors.
One prominent approach involves the asymmetric synthesis of α-methylglutamic acid, a close analog and key intermediate. A stereocontrolled synthesis can be achieved using chiral auxiliaries derived from readily available natural products. For instance, (S)-proline derivatives have been employed as chiral auxiliaries to induce asymmetry. In one method, a chiral isocyano amide reagent derived from (S)-prolinol methyl ether was used for the asymmetric Michael-addition of methyl acrylate. tandfonline.com This reaction sequence establishes the carbon skeleton and the chiral center of α-methylglutamic acid. The optical yield for the (R)-isomer was reported to be between 10-45%. tandfonline.com
Another powerful strategy relies on the alkylation of chiral enamines or enolates. Pseudoephenamine has emerged as a practical chiral auxiliary for the asymmetric alkylation of alaninamide pivaldimine, leading to the formation of quaternary α-methyl α-amino acids with high diastereoselectivity. nih.gov This method is versatile and allows for the introduction of various electrophiles. nih.gov The diastereomeric ratios achieved in these reactions are often high, and the auxiliary can be cleaved under mild conditions to yield the desired amino acid. nih.govnih.gov
The Strecker synthesis, a classic method for producing amino acids, can be adapted for α,α-disubstituted amino acids by using ketones instead of aldehydes as starting materials. wikipedia.orgmasterorganicchemistry.com For 2-Amino-2-methylpentanedioic acid, a suitable keto-acid precursor would be required. The reaction proceeds via the formation of an α-aminonitrile, which is then hydrolyzed to the final amino acid. masterorganicchemistry.com While the classical Strecker synthesis yields a racemic mixture, asymmetric variations using chiral catalysts or auxiliaries have been developed. wikipedia.org
Furthermore, the alkylation of pyroglutamic acid derivatives provides a convergent route to α-methylated amino acids. acs.orggoogle.com Pyroglutamic acid, a cyclic derivative of glutamic acid, can be deprotonated to form an enolate, which then undergoes diastereoselective alkylation. Subsequent hydrolysis of the lactam ring and protecting groups yields the target α-methylated amino acid.
The table below summarizes key aspects of these synthetic methodologies.
| Synthetic Method | Key Reagents/Auxiliaries | Key Reaction Step | Stereocontrol | Reported Yield/Selectivity | Reference(s) |
| Asymmetric Michael Addition | (2'S)-N-(2'-methoxymethylpyrrolidine)-2-isocyanopropionamide | Michael addition of methyl acrylate | Chiral auxiliary | 10-45% optical yield (R-form) | tandfonline.com |
| Asymmetric Alkylation | Pseudoephenamine | Alkylation of alaninamide pivaldimine enolate | Chiral auxiliary | High diastereoselectivity | nih.govnih.gov |
| Strecker Synthesis | Ketone precursor, NH₃, HCN | Formation of α-aminonitrile | Racemic (classical); can be asymmetric | Not specified for target compound | wikipedia.orgmasterorganicchemistry.com |
| Alkylation of Pyroglutamate | Pyroglutamic acid derivative, strong base, methylating agent | Diastereoselective alkylation of enolate | Substrate control | Not specified for target compound | acs.orggoogle.com |
| Ni(II) Complex Alkylation | Ni(II) complex of glycine Schiff base, alkylating agent | Phase-transfer or homogeneous alkylation | Chiral ligand on complex | High chemical yields (e.g., 97.2% for monoalkylation) | nih.gov |
Molecular Structure, Conformational Analysis, and Crystallography of 2 Amino 2 Methylpentanedioic Acid Hydrate
Stereochemical Elucidation and Characterization of Isomers
The introduction of a methyl group at the C2 position of pentanedioic acid, which also bears an amino group, results in a chiral center. This gives rise to two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers of 2-amino-2-methylpentanedioic acid. The spatial arrangement of the atoms in these isomers is a critical determinant of their chemical and biological properties.
The racemic mixture, denoted as (DL)-2-amino-2-methylpentanedioic acid, contains equal amounts of the (R) and (S) forms. This mixture is often found as a hemihydrate, with the chemical formula (C₆H₁₁NO₄)₂·H₂O, indicating that two molecules of the amino acid are associated with one molecule of water in the crystalline state. chemicalbook.com The characterization and separation of these isomers are crucial for understanding their specific roles in various systems. A study on the enantiomers of 2-methylglutamate and its derivative, 2-methylglutamine, highlighted the stereoselective impact these molecules can have on brain metabolism and behavior, underscoring the importance of stereochemical purity in biological studies. nih.gov
Advanced Spectroscopic and Diffraction Techniques for Structural Determination
A suite of sophisticated analytical techniques is employed to determine the precise three-dimensional structure of 2-amino-2-methylpentanedioic acid hydrate (B1144303). These methods provide detailed information about atomic connectivity, stereochemistry, and solid-state packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
The assignment of diastereotopic methylene (B1212753) protons and the measurement of homo- and heteronuclear coupling constants are key to defining the conformational preferences of such molecules in solution. nih.gov These experimental data are invaluable for validating and refining computationally derived molecular models.
Mass Spectrometry (MS) Applications in Structural Confirmation
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of a compound. For 2-methylglutamic acid, the non-hydrated form has a molecular weight of approximately 161.16 g/mol . nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions.
In the MS/MS spectrum of the deprotonated molecule ([M-H]⁻), characteristic fragment ions are observed. For instance, the PubChem database records an MS/MS spectrum for 2-methylglutamic acid (precursor m/z 160.0615) showing major fragment peaks at m/z 142 and 116.1, which correspond to specific losses from the parent ion, helping to confirm its structure. nih.gov
X-ray Crystallography and Microcrystal Electron Diffraction (MicroED) for Solid-State Structure
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. While a specific crystal structure for 2-Amino-2-methylpentanedioic acid hydrate is not found in the primary literature reviewed, the study of similar amino acids provides insight into the expected structural features. For example, the crystal structures of L-aspartic acid and L-glutamic acid reveal complex networks of hydrogen bonds that dictate their solid-state packing. mdpi.com
A closely related technique, Microcrystal Electron Diffraction (MicroED), has emerged as a powerful tool for determining the structures of small molecules from nanocrystals, which are often too small for conventional X-ray diffraction. This technique has been successfully applied to determine the structures of various amino acids and could be a valuable method for elucidating the crystal structure of this compound should suitable microcrystals be obtained.
Computational Chemistry and Molecular Modeling
Computational methods provide a powerful complement to experimental techniques, offering insights into the conformational landscape and energetic properties of molecules.
Quantum Chemical Calculations of Conformational Space
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be used to explore the potential energy surface of a molecule and identify its stable conformers. For glutamic acid, computational studies have investigated the various neutral, zwitterionic, protonated, and deprotonated forms in solution, revealing the influence of intramolecular hydrogen bonding and solvent effects on conformational stability. cymitquimica.com
Molecular Dynamics Simulations and Theoretical Studies on Reactivity
Molecular dynamics (MD) simulations offer a computational microscope to scrutinize the dynamic behavior of this compound at an atomic level. These simulations model the interactions between the amino acid, the surrounding water molecules, and any present ions over time, providing insights into the stability of the hydrate, the influence of the amino acid on the local water structure, and the thermodynamics of these interactions.
In a typical MD simulation of an amino acid hydrate, the system is defined by a force field, a set of parameters that describes the potential energy of the particles. Commonly used force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS. nih.gov The simulation box is typically filled with the amino acid and a large number of water molecules, and periodic boundary conditions are applied to mimic an infinite system. The system is then allowed to evolve over time by numerically integrating Newton's equations of motion.
Studies on various amino acids in aqueous solutions have demonstrated that these molecules can significantly influence the surrounding water network. For instance, MD simulations have been employed to investigate the role of amino acids as inhibitors of gas hydrate formation. epa.govacs.org These studies reveal that amino acids can disrupt the hydrogen-bonding network of water, which is crucial for the formation and stability of hydrate structures. epa.gov The presence of both hydrophilic (carboxyl and amino groups) and hydrophobic (methyl and alkyl chain) moieties in 2-amino-2-methylpentanedioic acid suggests a complex interplay with water. The charged groups will form strong hydrogen bonds with water, while the nonpolar parts will induce a local ordering of water molecules, a phenomenon known as hydrophobic hydration.
The interaction energies between the amino acid and water molecules can be calculated from the MD trajectories. These energies are typically decomposed into electrostatic and van der Waals components. Analysis of these energies helps in quantifying the strength of the solute-solvent interactions. The radial distribution function (RDF) is another critical tool used to analyze the local structure. The RDF for the oxygen and hydrogen atoms of water around the functional groups of 2-amino-2-methylpentanedioic acid can reveal the number and distance of hydrogen-bonded water molecules, effectively describing the hydration shell.
Theoretical studies on the reactivity of 2-amino-2-methylpentanedioic acid can be approached using quantum mechanical calculations. Methods like Density Functional Theory (DFT) are often employed to determine the electronic structure and predict reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Furthermore, the electrostatic potential (ESP) mapped onto the molecule's electron density surface can identify regions susceptible to electrophilic and nucleophilic attack. For 2-amino-2-methylpentanedioic acid, the negatively charged carboxyl groups would be sites for electrophilic attack, while the positively charged amino group (in its protonated form) would be less reactive towards electrophiles. The methyl group at the alpha-carbon introduces steric hindrance, which can also influence the molecule's reactivity compared to its unmethylated analog, glutamic acid.
Table 1: Illustrative Interaction Parameters from Molecular Dynamics Simulations of Amino Acid Hydrates
| Parameter | Description | Typical Value Range for Amino Acids |
| Interaction Energy | The sum of electrostatic and van der Waals energies between the amino acid and water. | -50 to -150 kcal/mol |
| Hydrogen Bonds | The average number of hydrogen bonds between the amino acid and water molecules. | 4 to 10 |
| Radial Distribution Function (g(r)) Peak | The distance of the first hydration shell from a specific atom or functional group. | 2.5 to 3.5 Å for carboxyl/amino groups |
| Mean Square Displacement (MSD) | A measure of the average distance a molecule travels over time, indicating mobility. | Varies significantly with conditions |
Note: The values in this table are illustrative and based on general findings for various amino acids in aqueous solution. Specific values for this compound would require dedicated simulations.
Predictive Modeling for Structural and Energetic Landscapes
Predictive modeling, particularly through the use of Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) methods, offers a powerful approach to estimate the structural and energetic properties of molecules like 2-amino-2-methylpentanedioic acid without the need for extensive experimental measurements. bohrium.com These models are built by training algorithms on large datasets of known molecules and their properties, enabling them to predict the properties of new, uncharacterized molecules.
For 2-amino-2-methylpentanedioic acid, QSPR models can be developed to predict a range of physicochemical properties. researchgate.net This process begins with the calculation of a large number of molecular descriptors for the compound. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Once the descriptors are calculated, a machine learning algorithm, such as multiple linear regression (MLR), support vector machines (SVM), or artificial neural networks (ANN), is used to build a mathematical model that correlates a subset of these descriptors with a specific property of interest. bohrium.com For instance, a QSPR model could be trained to predict the acid dissociation constant (pKa) of the carboxylic acid groups in 2-amino-2-methylpentanedioic acid. bohrium.comresearchgate.net The accuracy of such models can be quite high, with reported coefficients of determination (R²) often exceeding 0.9 for similar amino acid datasets. bohrium.com
Beyond simple physicochemical properties, predictive modeling can also be applied to explore the conformational and energetic landscapes of the molecule. By systematically rotating the rotatable bonds in 2-amino-2-methylpentanedioic acid and calculating the potential energy for each conformation using a force field or quantum mechanical method, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule. Machine learning models can be trained on these calculated energies to rapidly predict the energy of any given conformation, significantly speeding up the exploration of the conformational space.
These predictive models can also be extended to understand how the molecule interacts with its environment. For example, by including descriptors that account for the presence of water molecules, it is possible to build models that predict the hydration free energy of 2-amino-2-methylpentanedioic acid. This is crucial for understanding its solubility and behavior in biological systems.
The application of such predictive tools is particularly valuable in the early stages of research, where they can be used to screen large numbers of virtual compounds and prioritize those with desirable properties for further experimental investigation.
Table 2: Examples of Properties of 2-Amino-2-methylpentanedioic Acid Amenable to Predictive Modeling
| Property | Modeling Approach | Relevant Molecular Descriptors |
| pKa | QSPR/Machine Learning | Electronic descriptors, topological indices, constitutional descriptors |
| Solubility | QSPR/Machine Learning | Polar surface area, logP, hydrogen bond donors/acceptors |
| Conformational Energy | Machine Learning trained on QM/MM data | Dihedral angles, interatomic distances, steric parameters |
| Hydration Free Energy | QSPR/Continuum Solvation Models | Molecular volume, surface area, electrostatic moments |
| Reactivity Indices | DFT-based QSPR | HOMO/LUMO energies, Fukui functions, electrostatic potential |
Biochemical Pathways and Enzymatic Interactions Involving 2 Amino 2 Methylpentanedioic Acid Hydrate
Role in Glutamate (B1630785) Metabolism and Related Pathways
Glutamate, a central amino acid in cellular metabolism, serves as a key neurotransmitter and a precursor for various biosynthetic pathways. nih.govmdpi.com The structural similarity of 2-Amino-2-methylpentanedioic acid to glutamate suggests a potential for interaction with the enzymatic machinery governing glutamate metabolism.
Interaction with Glutamate Dehydrogenase and Carboxylate Enzymes
Glutamate dehydrogenase is a critical enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, linking amino acid and carbohydrate metabolism. hmdb.ca While direct studies on the interaction between 2-Amino-2-methylpentanedioic acid hydrate (B1144303) and glutamate dehydrogenase are not extensively documented in publicly available research, the methylation at the alpha-carbon of 2-Amino-2-methylpentanedioic acid could theoretically influence its binding to the active site of glutamate dehydrogenase. This structural alteration might render it a competitive or non-competitive inhibitor, or potentially a substrate, although at a different kinetic rate than glutamate.
Similarly, its dicarboxylic acid structure points towards a possible interaction with other carboxylate-recognizing enzymes. However, specific studies detailing these interactions for 2-Amino-2-methylpentanedioic acid hydrate are currently lacking in the scientific literature.
Potential as a Metabolite or Regulator in Tricarboxylic Acid Cycle Intermediates
The Tricarboxylic Acid (TCA) cycle is a fundamental metabolic pathway for energy production. nih.gov Given that glutamate is directly linked to the TCA cycle through its conversion to the intermediate α-ketoglutarate, it is plausible that 2-Amino-2-methylpentanedioic acid could intersect with this cycle. If metabolized, it could potentially be converted into a TCA cycle intermediate or a related compound. For instance, the catabolism of the related compound 2-aminoadipic acid, a lysine (B10760008) derivative, involves its conversion to acetyl-CoA, which then enters the TCA cycle. nih.gov A similar catabolic fate for 2-Amino-2-methylpentanedioic acid, while speculative, remains a possibility for future investigation.
Enzyme Substrate Specificity and Inhibition Studies
The introduction of a methyl group to the alpha-carbon of glutamic acid to form 2-Amino-2-methylpentanedioic acid is a significant structural modification that would be expected to alter its interaction with enzymes.
Kinetic Analysis of Enzyme-Compound Interactions
Structural Basis of Enzyme Inhibition and Activation Mechanisms
The structural basis of enzyme-ligand interactions provides insight into the specificity and mechanism of inhibition or activation. nih.govnih.gov For 2-Amino-2-methylpentanedioic acid, the presence of the alpha-methyl group would likely create steric hindrance within the active site of enzymes that typically bind glutamate. This could prevent proper substrate binding or catalysis, leading to inhibition. Alternatively, the methyl group could foster specific hydrophobic interactions that might, in some cases, enhance binding or even lead to activation, although this is less common. Without co-crystallization structures or detailed molecular modeling studies of this compound with relevant enzymes, the precise structural basis for any potential inhibition or activation remains speculative.
Integration into Broader Non-Canonical Amino Acid Metabolic Networks
Non-canonical amino acids (ncAAs) are amino acids that are not one of the 20 proteinogenic amino acids. nih.gov They can be found in nature or synthesized and have various biological roles and applications. nih.govfrontiersin.org The study of how ncAAs are integrated into existing metabolic networks is a growing field. frontiersin.org 2-Amino-2-methylpentanedioic acid, as a methylated analog of a canonical amino acid, falls into this category. Its metabolic fate would depend on the ability of cellular enzymes to recognize and process it. It could potentially be a dead-end metabolite, or it might be catabolized through a series of enzymatic reactions, feeding into other metabolic pathways. The exploration of its role within the broader context of ncAA metabolism is an area ripe for future research.
Anabolic and Catabolic Pathways of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids, which are not encoded in the genetic code, are synthesized and degraded through a variety of metabolic routes. researchgate.netnih.gov The anabolic, or synthesis, pathways for NPAAs often diverge from those of their proteinogenic counterparts, sometimes involving modifications of standard amino acids or unique biosynthetic routes. researchgate.net These modifications can include amination, methylation, and hydroxylation. researchgate.net Catabolism, or breakdown, of amino acids is a critical process for energy production and the recycling of nitrogen. mdpi.com This typically involves the removal of the amino group through transamination or deamination, with the remaining carbon skeleton entering central metabolic pathways. mdpi.com
However, specific anabolic and catabolic pathways for This compound are not detailed in the current scientific literature. Its structural similarity to glutamate and 2-aminoadipic acid, an intermediate in lysine metabolism, suggests potential interactions with enzymes that act on these substrates. nih.gov The presence of a methyl group on the alpha-carbon, however, introduces steric hindrance that would likely alter or prevent its recognition and processing by many of the enzymes involved in standard amino acid metabolism.
Role as Precursors or Signalling Molecules in Biological Systems
Non-proteinogenic amino acids can serve as important biological molecules beyond their role as protein building blocks. nih.govmdpi.com They can act as precursors for the synthesis of other compounds, including antibiotics and signaling molecules. mdpi.com Some NPAAs function directly as signaling molecules, influencing various physiological processes. nih.gov For instance, some NPAAs are involved in regulating metabolic pathways and can impact cellular processes like protein synthesis and degradation. nih.gov
There is currently no direct evidence in the scientific literature to suggest that This compound functions as a significant precursor or signaling molecule in biological systems. While it is a derivative of pentanedioic acid (glutaric acid), and other amino acid derivatives have been shown to have biological activity, the specific role of this compound remains uninvestigated. researchgate.netnih.gov
Research on Metabolic Flux and Perturbations
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing insights into how genetic or environmental changes affect cellular metabolism. researchgate.netchemicalbook.com This methodology often involves the use of isotopically labeled substrates to trace the flow of atoms through metabolic pathways. chemicalbook.com Studies on metabolic perturbations can reveal how the introduction of a specific compound alters the normal metabolic state of an organism. bldpharm.com
A review of the literature indicates that no metabolic flux analyses or metabolic perturbation studies have been published specifically focusing on This compound . Research in this area has been conducted on other amino acids, such as the lysine catabolite 2-aminoadipic acid, revealing its impact on glucose and lipid metabolism. nih.gov However, due to the structural differences, these findings cannot be directly extrapolated to This compound .
Interactive Data Table: Properties of 2-Amino-2-methylpentanedioic Acid
| Property | Value | Source |
| Molecular Formula | C6H11NO4 | nih.gov |
| Molecular Weight | 161.16 g/mol | nih.gov |
| CAS Number | 71-90-9 | nih.gov |
| Synonyms | 2-Amino-2-methylglutaric acid |
Derivatization Strategies and Analytical Methodologies for Research Characterization
Chemical Derivatization for Enhanced Analytical Detection
Due to the polar and zwitterionic nature of amino acids like 2-Amino-2-methylpentanedioic acid hydrate (B1144303), direct analysis by certain techniques can be challenging. nist.gov Chemical derivatization is a key strategy to improve their volatility, enhance their chromatographic separation, and increase their detection sensitivity. nist.govsigmaaldrich.com
Strategies for Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful tool for the analysis of amino acids; however, derivatization is often employed to improve ionization efficiency and achieve better fragmentation patterns.
3-Nitrophenylhydrazine (3-NPH): This reagent is effective for derivatizing metabolites containing carboxyl and carbonyl groups, including amino acids. acs.orgnih.gov The reaction with 3-NPH enhances the detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. acs.orgnih.gov This strategy has been successfully applied to a wide array of metabolites, demonstrating its broad applicability and potential for analyzing 2-Amino-2-methylpentanedioic acid hydrate. acs.orgnih.gov The derivatization process is straightforward, can be performed in aqueous solutions, and significantly improves the chromatographic separation and sensitivity of the analysis. nih.govacs.orgnih.gov
Katritzky Reaction: This reaction involves the use of a pyrylium (B1242799) salt to react with the primary amino group of amino acids, forming stable pyridinium (B92312) cations. nih.govacs.orgresearchgate.net This derivatization dramatically increases the sensitivity of mass spectrometric detection, with signal enhancements of more than tenfold having been reported for some amino acids. nih.govacs.orgresearchgate.net The stability of the resulting derivatives makes this an attractive method for the analysis of amino acids in complex samples like brain tissue. nih.govacs.orgresearchgate.net
Derivatization for Chromatographic Separation and Detection
Chemical derivatization is also crucial for improving the separation of amino acids in chromatographic systems and enabling their detection by various detectors. biorxiv.org Commonly used derivatization reagents include ortho-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), dansyl chloride, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). biorxiv.org These reagents react with the amino group to form derivatives with improved chromatographic properties and detectability, for instance by introducing a chromophore for UV detection. biorxiv.orgmdpi.com For gas chromatography (GC), derivatization is essential to make the non-volatile amino acids amenable to analysis. nist.govsigmaaldrich.com This typically involves converting the polar functional groups into more volatile and thermally stable derivatives. nih.govmdpi.comnih.gov
Advanced Chromatographic and Spectrometric Techniques
The analysis of this compound and related compounds relies on a suite of advanced analytical techniques that offer high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Amino Acid Analysis
HPLC and UPLC are the cornerstones of amino acid analysis, providing the necessary separation of these compounds from complex mixtures. biorxiv.orgnih.gov These techniques, often coupled with mass spectrometry, allow for the robust quantification of a wide range of amino acids. uts.edu.auuts.edu.aunih.gov UPLC systems, with their smaller particle-sized columns, offer faster analysis times and improved resolution compared to traditional HPLC. nih.gov The separation can be achieved on various stationary phases, including reversed-phase and mixed-mode columns, which are effective for separating polar, zwitterionic molecules like amino acids. nih.gov
Table 1: Comparison of HPLC and UPLC for Amino Acid Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3-5 µm | <2 µm |
| Analysis Time | Longer | Shorter, often under 3 minutes nih.gov |
| Resolution | Good | Higher, with narrower peaks nih.gov |
| System Pressure | Lower | Higher |
| Sensitivity | Good | Generally higher |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites
GC-MS is a highly effective and reliable technique for the qualitative and quantitative analysis of amino acids and their metabolites, particularly in complex biological samples. nist.govnih.govmtoz-biolabs.com A key prerequisite for GC-MS analysis of amino acids is their chemical derivatization to increase their volatility and thermal stability. nih.govmdpi.comnih.gov Common derivatization approaches include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or a two-step process involving esterification followed by acylation. sigmaaldrich.commdpi.comnih.gov GC-MS provides excellent separation capabilities and high sensitivity, making it suitable for metabolic studies and clinical diagnostics. mtoz-biolabs.comshimadzu.com.au
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF/MS, DESI-MSI) in Complex Mixture Analysis
The coupling of liquid chromatography with various mass spectrometry platforms provides unparalleled capabilities for the analysis of amino acids in intricate matrices.
LC-MS/MS: This technique offers high sensitivity and selectivity for the quantification of amino acids and is widely used in clinical diagnostics and metabolomics research. nih.govmedsci.orgnih.gov By using multiple reaction monitoring (MRM), specific parent-to-product ion transitions can be monitored, significantly reducing background noise and improving the accuracy of quantification. medsci.org
LC-QTOF/MS: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides high-resolution and accurate mass data, which is invaluable for the identification and structural elucidation of unknown compounds, including non-proteinogenic amino acids. mdpi.comnih.govnih.gov This technique allows for the comprehensive profiling of amino acids in complex samples like legumes. mdpi.comnih.gov Two-dimensional LC (2D-LC) can be paired with a Q-TOF mass spectrometer to automate the extraction of impurities for identification and structural analysis. almacgroup.com
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI): DESI-MSI is an ambient ionization technique that allows for the direct analysis of analytes on a surface with minimal sample preparation. acs.orgnih.govresearchgate.net It has been successfully used to visualize the spatial distribution of amino acids and other metabolites in tissue sections. scispace.comnih.gov This powerful imaging technique can provide valuable insights into the metabolic processes occurring within biological systems. scispace.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Nitrophenylhydrazine (3-NPH) |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| 9-fluorenylmethyl chloroformate (FMOC) |
| Dansyl chloride |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| ortho-phthalaldehyde (OPA) |
Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOF-MS) for Metabolic Profiling
Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOF-MS) stands as a powerful analytical technique for the metabolic profiling of polar and ionic compounds, such as 2-Amino-2-methylpentanedioic acid. This method combines the high separation efficiency of capillary electrophoresis with the high mass resolution and accuracy of time-of-flight mass spectrometry, making it particularly suitable for analyzing complex biological samples. springernature.comuu.nl
The analysis of acidic metabolites like 2-Amino-2-methylpentanedioic acid by CE-MS can present challenges, including low sensitivity and poor repeatability when using reversed capillary electrophoresis polarity and negative ionization mode detection. nih.govnih.gov To overcome these issues, derivatization strategies are often employed. Chemical derivatization can introduce a permanent positive charge to acidic metabolites, which allows for their analysis under the more robust and sensitive positive ionization mode. nih.govnih.govnih.govresearchgate.net
One such strategy involves the use of reagents that target carboxylic acid groups. For instance, a novel derivatization agent, trimethylmethaneaminophenacetyl bromide (TmAmPBr), has been developed to enable the analysis of carboxylic acid metabolites using normal CE polarity. nih.govnih.gov This approach improves ionization efficiency and enhances detection sensitivity. researchgate.net The optimization of derivatization conditions, including reaction time, temperature, and pH, is crucial for achieving reliable and reproducible results. nih.govnih.gov For example, an optimized method might involve an incubation time of 50 minutes at 90°C and a pH of 10. nih.govnih.gov
In a typical CE-TOF-MS workflow for metabolic profiling, a sample containing 2-Amino-2-methylpentanedioic acid would first undergo a derivatization step. Following this, the derivatized sample is injected into the CE system. A background electrolyte, often a strongly acidic buffer like 1 M formic acid, is used to facilitate the separation of the positively charged analytes based on their charge-to-mass ratio as they move through the capillary under an electric field. researchgate.net The separated analytes then enter the TOF-MS detector, which measures their mass-to-charge ratio with high accuracy, allowing for precise identification and quantification. researchgate.net
The performance of CE-TOF-MS methods can be further enhanced by techniques like pH-mediated stacking, which serves as an online sample preconcentration step, leading to significantly lower detection limits, often in the nanomolar range. researchgate.netnih.gov
Table 1: Illustrative Performance Characteristics of a Derivatization-CE-TOF-MS Method for Acidic Metabolite Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 8.2 nM - 20 nM | nih.govnih.govresearchgate.net |
| Intraday RSD (Peak Area) | < 21.5% | nih.govnih.gov |
| Migration Time Repeatability (RSD) | < 2% | researchgate.net |
| Linearity (r²) | > 0.99 | researchgate.net |
This table presents typical performance data for the analysis of acidic metabolites using derivatization coupled with CE-TOF-MS, as specific data for this compound is not available.
Amino Acid Analyzers in Research Settings
Amino acid analyzers (AAA) are dedicated instruments designed for the quantitative analysis of amino acids. These systems are a cornerstone in various research fields for determining the composition of proteins, peptides, and free amino acids in biological fluids and other matrices. tamu.edu The classical and still widely used method for AAA is based on ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086). membrapure.deeuropa.eu
For the analysis of 2-Amino-2-methylpentanedioic acid, which is a strongly acidic amino acid derivative, a specialized ion-exchange method can be employed. nih.gov In this approach, an anion-exchange column is used with an acidic mobile phase, such as 0.2 M citric acid, to achieve separation. nih.gov After the amino acids are separated on the column, they are mixed with a ninhydrin solution and heated in a reaction coil. Ninhydrin reacts with the primary or secondary amino groups of the amino acids to produce a colored compound, which is then detected by a spectrophotometer at a specific wavelength (typically 570 nm for primary amines). membrapure.deeuropa.eu The intensity of the color is directly proportional to the concentration of the amino acid.
This method is known for its robustness, reliability, and high specificity for amino acids. membrapure.de It is capable of separating a wide range of amino acids, including modified and non-proteinogenic ones. For instance, methods have been developed for the rapid analysis of strongly acidic amino acids, achieving complete separation of compounds like phosphoserine, phosphothreonine, and cysteic acid within 35 minutes. nih.gov
In a research context, an amino acid analyzer could be used to quantify 2-Amino-2-methylpentanedioic acid in various experimental samples. For example, researchers might study its uptake or metabolism in cell cultures or its presence in physiological fluids under different conditions. tamu.edu The procedure for samples containing free amino acids involves deproteinization, typically through filtration, followed by direct injection into the analyzer. tamu.edu If the compound is part of a peptide or protein, an acid hydrolysis step (e.g., with 6 M HCl) is required to release the individual amino acids before analysis. europa.euyoutube.com
Table 2: General Specifications of a Conventional Amino Acid Analyzer
| Feature | Specification | Reference |
| Separation Principle | Ion-Exchange Chromatography | europa.eu |
| Derivatization | Post-column with Ninhydrin | membrapure.deeuropa.eu |
| Detection | Spectrophotometry (Visible) | europa.eu |
| Typical Analytes | Proteinogenic and non-proteinogenic amino acids | tamu.edumembrapure.de |
| Application | Quantification of free or total amino acids | tamu.edueuropa.eu |
This table provides general specifications for a traditional amino acid analyzer. Specific operational parameters would be optimized for the analysis of 2-Amino-2-methylpentanedioic acid.
Supramolecular Chemistry and Material Science Applications
Formation of Crystalline Solids, Organic Salts, and Cocrystals
The formation of multicomponent crystalline solids, including organic salts and cocrystals, is a widely used strategy to modify the physicochemical properties of molecules without altering their covalent structure. nih.govnih.gov Amino acids are excellent candidates for forming cocrystals due to their ability to act as both hydrogen bond donors and acceptors through their amino and carboxylic acid groups. nih.gov
Dicarboxylic acids, such as glutaric acid, have been successfully used as coformers to create cocrystals with active pharmaceutical ingredients (APIs), leading to improved properties like dissolution rate and bioavailability. nih.gov For instance, a cocrystal of an API with glutaric acid in a 1:1 molecular ratio demonstrated a significant increase in aqueous dissolution rate. researchgate.net The formation of cocrystals often relies on predictable hydrogen bonding patterns, known as supramolecular synthons. nih.gov
Given that 2-Amino-2-methylpentanedioic acid is a dicarboxylic amino acid, it possesses the necessary functional groups to participate in cocrystal formation. Studies on the cocrystallization of cytosine with various dicarboxylic acids have revealed the formation of self-assembled cyclic patterns through hydrogen bonding. acs.org Furthermore, the formation of cocrystal hydrates, where water molecules are incorporated into the crystal lattice, has been observed for amino acid-derived drugs like captopril (B1668294) when cocrystallized with L-proline. researchgate.net This indicates a potential for 2-Amino-2-methylpentanedioic acid to form both anhydrous and hydrated cocrystals.
Table 2: Examples of Dicarboxylic Acid Cocrystals
| API/Molecule | Coformer | Stoichiometric Ratio | Property Enhancement |
| Phenylpiperazine derivatives | Dicarboxylic acids | Variable | Enhanced solubility nih.gov |
| Development Candidate API | Glutaric acid | 1:1 | 18-fold increase in dissolution rate researchgate.net |
| Cytosine | Oxalic acid | 4:1 (dihydrate) | Unique crystalline structure acs.org |
| Captopril | L-proline | 1:1:1 (hydrate) | Novel cocrystal hydrate (B1144303) researchgate.net |
This table provides examples of cocrystals formed with dicarboxylic acids, illustrating the potential of 2-Amino-2-methylpentanedioic acid hydrate as a coformer.
Influence on Soft Materials and Nanostructure Fabrication
Amino acids and their derivatives are increasingly utilized in the fabrication of soft materials, such as hydrogels, and in the construction of well-defined nanostructures. numberanalytics.comnih.gov The ability to form hierarchical structures through self-assembly makes them valuable building blocks in materials science. nih.gov
Poly(α-L-glutamic acid) (PGA), a polymer of the closely related glutamic acid, has been extensively used to create nanomaterials for applications like drug delivery. nih.govnii.ac.jp These PGA-based nanocarriers can be chemically conjugated or physically encapsulate therapeutic agents. nih.gov Similarly, L-glutamic acid has been used to functionalize silver nanoparticles, with the mode of attachment (via the amino or carboxylate group) influencing the properties of the resulting nanomaterial. researchgate.net Furthermore, nanoparticles composed of L-glutamic acid-g-p(HEMA) have been investigated as potential drug delivery systems. nih.gov
The modification of amino acids, for instance by introducing aromatic units like 9-fluorenylmethyloxycarbonyl (Fmoc), can induce the self-assembly into stable hydrogels. nih.gov The resulting soft materials can exhibit responsiveness to stimuli such as enzymes. nih.gov α-Methylated amino acids are also valuable in creating peptides that can self-assemble into nanostructures and hydrogels, with applications in bioengineering and regenerative medicine. researchgate.netbioengineer.org These examples highlight the potential of this compound as a monomer or functionalizing agent for the development of novel soft materials and nanostructures.
Table 3: Nanomaterials Based on Glutamic Acid and its Derivatives
| Material | Components | Application | Reference |
| PGA-based nanocarriers | Poly(α-L-glutamic acid), various drugs | Drug delivery | nih.gov |
| Functionalized Ag NPs | L-Glutamic acid, Silver nanoparticles | Nonlinear optics | researchgate.net |
| Polymeric nanoparticles | L-glutamic acid-g-p(HEMA) | Drug delivery | nih.gov |
| Enzyme-responsive hydrogel | Fmoc-Tyr | Controlled release | nih.gov |
This table showcases the use of glutamic acid and its derivatives in nanomaterials, suggesting potential avenues for the application of this compound.
Aerosol Science and Atmospheric Chemistry Interactions
Amino acids are a significant component of atmospheric aerosols and can influence atmospheric processes such as new particle formation and cloud condensation nuclei (CCN) activity. rsc.orgbohrium.com Dicarboxylic acids, including glutaric acid, are also commonly found in atmospheric aerosols, originating from the oxidation of both anthropogenic and biogenic volatile organic compounds. acs.orgmdpi.com
The atmospheric reactions of amines can lead to the formation of salt aerosols through acid-base reactions with species like nitric acid. rsc.org Studies on the reactions of glyoxal, a common atmospheric dicarbonyl, with various amino acids have shown the formation of light-absorbing imidazole (B134444) derivatives, which can contribute to the browning of atmospheric aerosols. acs.orgsandiego.edu
The presence of amino acids can enhance the aerosolization of spray-dried powders, a property that is relevant for applications such as pulmonary drug delivery. nih.gov Different amino acids can have varying effects on the aerosol performance and stability of the formulation. nih.gov
The atmospheric fate of dicarboxylic acids is influenced by reactions with oxidants like ozone. The rate of ozonolysis has been measured for several dicarboxylic acids, including glutaric acid. nih.gov While ozonolysis is not considered a major removal pathway, these reactions contribute to the chemical transformation of these compounds in the atmosphere. nih.gov Aspartic acid, a dicarboxylic amino acid, has been shown to enhance the formation rates of sulfuric acid-based clusters, suggesting a role in new particle formation. rsc.org Given its structure as a dicarboxylic amino acid, this compound could potentially participate in similar atmospheric reactions, influencing aerosol composition and properties.
Table 4: Atmospheric Chemistry Data for Related Compounds
| Compound | Reaction | Rate Constant / Observation | Significance |
| Glutaric acid | Ozonolysis in aqueous solution | 1.3 ± 0.2 x 10⁻³ L mol⁻¹ s⁻¹ | Contributes to atmospheric transformation nih.gov |
| Glycine (B1666218), Serine, Aspartic acid | Reaction with Glyoxal | Formation of imidazole derivatives | Formation of secondary organic aerosol acs.org |
| Aspartic acid | With Sulfuric acid-ammonia | Enhancement of new particle formation | Role in atmospheric nucleation rsc.org |
| Various amines | With Nitric acid | Formation of aminium nitrate (B79036) salts | Aerosol formation rsc.org |
This table presents kinetic and observational data for compounds structurally related to this compound, providing insight into its potential atmospheric behavior.
Applications in Protein Engineering and Peptide Mimetic Research
Incorporation into Peptidic and Non-Peptidic Structures for Modified Functionality
The replacement of a native amino acid with 2-Amino-2-methylpentanedioic acid introduces a gem-dialkyl substitution at the α-carbon, a modification known to alter the conformational freedom of peptides. researchgate.net This steric hindrance limits the accessible conformational space, often leading to the stabilization of specific secondary structures such as helices or extended conformations. researchgate.netnih.govjst.go.jp The precise conformational outcome depends on the chirality of the α-carbon and the nature of the adjacent amino acid residues.
The synthesis of peptides containing α,α-disubstituted amino acids can be achieved through solid-phase peptide synthesis (SPPS), although the coupling of these sterically hindered residues can present challenges. capes.gov.brnih.gov Specialized coupling reagents and optimized reaction conditions are often necessary to ensure efficient incorporation into a growing peptide chain. The synthesis of the parent compound, α-methylglutamic acid, and its derivatives has been a subject of chemical research, providing pathways to obtain this and related building blocks for peptide synthesis. acs.orggoogle.comacs.org
The modified functionality resulting from the incorporation of 2-Amino-2-methylpentanedioic acid can manifest in several ways:
Enhanced Proteolytic Stability: The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
Increased Helicity: The conformational constraints imposed by the α-methyl group can promote the formation of helical structures, such as the 3(10)-helix, which are often important for biological recognition. researchgate.netjst.go.jp
Improved Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor can be reduced, potentially leading to higher binding affinity. nih.gov
The relevance of (2S)-2-amino-2-methylpentanedioic acid in the development of therapeutic peptides and peptidomimetics is underscored by its inclusion in several patents for novel peptide-based therapeutics. google.comgoogle.comgoogle.com
Design of Peptidomimetics and Conformationally Constrained Amino Acid Scaffolds
Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. wikipedia.orgnih.gov The incorporation of conformationally constrained amino acids like 2-Amino-2-methylpentanedioic acid is a key strategy in the design of peptidomimetics. core.ac.uknih.govresearchgate.net
By introducing this residue, researchers can create scaffolds that lock a peptide into a specific three-dimensional arrangement that is recognized by a biological target. nih.govcam.ac.uk This is particularly important for mimicking secondary structures like β-turns and α-helices, which are common motifs in protein-protein interactions. nih.gov
The design principles for these scaffolds are based on the predictable conformational preferences of α,α-disubstituted amino acids. researchgate.netnih.govjst.go.jp For instance, a peptide containing 2-Amino-2-methylpentanedioic acid can be engineered to adopt a helical conformation that presents its side chains in a precise orientation for optimal interaction with a receptor. This approach has been instrumental in the development of peptidomimetics targeting a wide range of diseases.
The following table summarizes the key features and rationale for using 2-Amino-2-methylpentanedioic acid in peptidomimetic design:
| Feature | Rationale in Peptidomimetic Design |
| α-Methyl Group | Induces conformational constraint, restricts backbone dihedral angles (φ, ψ). |
| Pentanedioic Acid Side Chain | Provides a functional handle for further modification or for mimicking the side chain of glutamic acid. |
| Chirality | The (S) or (R) configuration at the α-carbon influences the direction of the induced secondary structure (e.g., right-handed vs. left-handed helix). |
| Increased Stability | Steric hindrance protects against enzymatic degradation. |
Probing Structure-Activity Relationships in Biological Systems
Understanding the relationship between the three-dimensional structure of a peptide and its biological activity (Structure-Activity Relationship, SAR) is a fundamental goal in drug discovery. nih.gov 2-Amino-2-methylpentanedioic acid serves as a valuable tool in SAR studies by allowing for the systematic exploration of conformational space.
By replacing a native amino acid with 2-Amino-2-methylpentanedioic acid at various positions within a peptide sequence, researchers can assess the importance of conformational flexibility at each position for biological activity. For example, if the substitution leads to a significant change in activity, it suggests that the local conformation at that position is critical for receptor binding or function.
This systematic approach, often referred to as a "conformational scan," can provide insights into the bioactive conformation of a peptide, which is the specific three-dimensional structure it adopts when bound to its biological target. This information is invaluable for the rational design of more potent and selective peptide-based drugs. The inclusion of (2S)-2-amino-2-methylpentanedioic acid in patents for tau aggregation inhibitors highlights its potential use in probing disease-relevant interactions. google.com
Development of Biochemical Probes and Molecular Tools
The unique structural features of 2-Amino-2-methylpentanedioic acid also make it a candidate for the development of biochemical probes and molecular tools. The pentanedioic acid side chain offers two carboxylic acid functional groups that can be selectively modified for the attachment of reporter groups such as fluorescent dyes, biotin, or radioactive isotopes.
A peptide incorporating this modified amino acid can then be used as a probe to study biological processes. For example, a fluorescently labeled peptide could be used to visualize the localization of its target receptor in cells or tissues. Similarly, a biotinylated peptide could be used for affinity purification of its binding partners.
The conformational constraints introduced by the α-methyl group can also be advantageous in the design of molecular probes. By locking the peptide into a specific conformation, the probe may exhibit higher affinity and specificity for its target, leading to a clearer and more reliable signal in biochemical assays. The use of amino acid derivatives in the development of lysine-reactive probes demonstrates the broader applicability of modified amino acids in creating sophisticated molecular tools. google.com
Emerging Research Directions and Future Perspectives
Integration with Computational Biology and Artificial Intelligence in Amino Acid Design
The design of novel amino acids and their integration into larger functional molecules is being revolutionized by computational and artificial intelligence (AI) approaches. These in silico tools offer unprecedented speed and precision in predicting molecular properties and interactions, thereby accelerating the discovery process.
Computational design methods are now capable of incorporating unnatural amino acids into proteins to create novel functions. For instance, the Rosetta design methodology has been extended to design metalloproteins where a synthetic amino acid, (2,2'-bipyridin-5yl)alanine (Bpy-Ala), acts as a primary ligand for a metal ion. nih.gov This process involves designing a binding site with specific geometry, such as octahedral coordination, and identifying the optimal placement for the unnatural amino acid alongside other protein-based ligands. nih.gov Such designed metalloproteins have shown the ability to bind various divalent cations with high affinity. nih.gov This same principle can be applied to 2-Amino-2-methylpentanedioic acid, using its unique structure to design novel enzymes or protein-based sensors.
Furthermore, AI and machine learning are being used to predict the functional properties of amino acids in various applications. In the field of gas hydrate (B1144303) technology, AI models have been successfully used to predict the nucleation time of CO2 hydrates in the presence of amino acids with high accuracy. tamilnadutesthouse.com This predictive power allows for the rapid screening of numerous amino acid candidates, including derivatives like 2-Amino-2-methylpentanedioic acid, to identify optimal promoters for carbon capture and storage technologies. tamilnadutesthouse.com Similarly, integrated computational and experimental approaches are used to design specific inhibitors for therapeutic targets like the glutamine transporter ASCT2, employing molecular docking and dynamics simulations to refine inhibitor structure and binding. creative-proteomics.com
These computational tools are becoming indispensable for:
Predicting Binding Affinity: Estimating how strongly a designed amino acid will interact with a target protein or molecule.
Modeling Conformational Changes: Simulating how the incorporation of a non-canonical amino acid will alter a peptide's or protein's three-dimensional structure.
Screening Virtual Libraries: Rapidly evaluating thousands of potential amino acid derivatives for desired properties before undertaking costly and time-consuming laboratory synthesis.
Exploration of Novel Biological Roles beyond Canonical Metabolism
While amino acids are fundamentally known as the building blocks of proteins, research is uncovering a host of novel functions for both natural and synthetic amino acids that extend beyond this central role. These emerging applications highlight the versatility of amino acid structures in biotechnology and materials science.
A significant area of emerging research is the use of amino acids as kinetic promoters for the formation of gas hydrates. researchgate.net Gas hydrates are crystalline solids formed when water molecules trap gas molecules at low temperatures and high pressures. nih.gov Certain amino acids have been identified as effective kinetic hydrate promoters (KHPs), accelerating the rate of hydrate formation, which is crucial for applications like carbon dioxide capture and storage, and natural gas transportation. researchgate.netnih.gov Studies have shown that hydrophobic amino acids can exhibit promotion capabilities similar to conventional surfactants like sodium dodecyl sulfate (B86663) (SDS) but are more environmentally friendly. pnas.org The specific mechanism by which amino acids promote hydrate formation is an active area of investigation, with some evidence suggesting they may become incorporated into the hydrate crystal lattice. nih.gov The potential of 2-Amino-2-methylpentanedioic acid hydrate in this context remains to be explored, but its structural features could offer unique advantages.
Another expanding field is the use of non-proteinogenic amino acids (NPAAs) in the development of peptide-based therapeutics. nih.gov Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. nih.gov Incorporating NPAAs, such as a methylated amino acid like 2-Amino-2-methylpentanedioic acid, can fundamentally improve the drug-like properties of peptides, including their stability, potency, and bioavailability. nih.gov Additionally, amino acids serve as precursors for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities, including anticancer and antimicrobial properties. utexas.edu
| Application Area | Role of Amino Acid | Example Finding | Potential for 2-Amino-2-methylpentanedioic acid |
| Gas Hydrate Technology | Kinetic Promoter | Hydrophobic amino acids can enhance CO2 uptake and hydrate stability. pnas.org | Could be screened for its effectiveness in promoting gas hydrate formation for carbon capture. |
| Peptide Therapeutics | Structural Building Block | Incorporation of NPAAs improves stability and potency of peptide drugs. nih.gov | Its unique structure could be used to design more robust and effective peptide-based medicines. |
| Heterocyclic Synthesis | Precursor Molecule | Amino acids are used to synthesize bioactive compounds like hydantoins and thiohydantoins. utexas.edu | Can serve as a starting material for novel heterocyclic compounds with potential therapeutic value. |
Advancements in Analytical Characterization of Complex Biological Matrices
The detection and quantification of non-canonical amino acids like 2-Amino-2-methylpentanedioic acid within complex biological samples such as plasma, urine, or cell extracts present a significant analytical challenge. However, recent advancements in analytical chemistry are providing powerful tools to meet this challenge with increasing sensitivity and specificity.
The primary methods for amino acid analysis are based on chromatography coupled with mass spectrometry. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly versatile and sensitive technique for analyzing both standard and modified amino acids. tamilnadutesthouse.com LC-MS/MS is particularly powerful for targeted analysis, allowing for the precise quantification of specific molecules in a complex mixture. uts.edu.au However, the polar and zwitterionic nature of amino acids can lead to analytical challenges like low ionization efficiencies, necessitating derivatization in many cases. uts.edu.au
Gas Chromatography-Mass Spectrometry (GC-MS): This method also offers high sensitivity but requires the amino acids to be chemically modified into volatile derivatives before analysis. creative-proteomics.com
A common strategy to enhance detection and chromatographic separation is derivatization . researchgate.net Since most amino acids lack strong chromophores or fluorophores, they are often reacted with a derivatizing agent to attach a chemical tag. researchgate.netshimadzu.com This process can improve their chromatographic behavior on reversed-phase columns and significantly boost the sensitivity of detection. shimadzu.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for structural elucidation. While generally less sensitive than MS, NMR can provide detailed information about the chemical environment of atoms within a molecule. spectralservice.de Techniques like 13C NMR can be used to identify and quantify free amino acids after hydrolysis. spectralservice.de Furthermore, specialized NMR experiments can help identify specific amino acid types within intact proteins. nih.gov The development of 19F-NMR techniques, using fluorine-containing tags, is also emerging as a method for the identification and quantification of amino acids in complex mixtures. nih.gov
These advanced analytical methods are crucial for:
Metabolomics: Studying the profile of amino acids and their derivatives to understand disease states or biological responses. nih.govcreative-proteomics.com
Pharmacokinetics: Tracking the absorption, distribution, metabolism, and excretion of drugs based on amino acid scaffolds.
Biomarker Discovery: Identifying novel amino acid derivatives that correlate with specific diseases. pnas.org
Potential for Rational Design of Functional Molecules
Rational design involves the deliberate, structure-based creation of molecules with a specific, predetermined function. Non-canonical amino acids like 2-Amino-2-methylpentanedioic acid are valuable building blocks in this endeavor, offering unique structural and chemical properties not found in the 20 proteinogenic amino acids.
The principles of rational design are widely applied in drug discovery. creative-proteomics.com By understanding the three-dimensional structure of a biological target, such as an enzyme's active site, molecules can be designed to fit precisely and modulate its activity. For example, novel inhibitors of the enzyme GlcN-6-P synthase have been developed using 2-Amino-4-Methylthiazole analogs, with molecular modeling used to understand the binding interactions within the target site. mdpi.com The dicarboxylic acid structure of 2-Amino-2-methylpentanedioic acid, an analog of glutamic acid, makes it an interesting candidate for designing inhibitors for enzymes that process glutamate (B1630785) or other dicarboxylates.
Beyond enzyme inhibitors, rational design using amino acid-based structures extends to materials science and nanotechnology. Peptides can be designed to bind to inorganic surfaces, leading to the creation of peptide-gold hybrid nanomaterials. uts.edu.au These materials have applications in biosensing, molecular targeting, and the development of antimicrobial coatings. uts.edu.au The specific sequence and composition of the peptide, which could include unnatural amino acids, dictates its function and interaction with the nanoparticle. uts.edu.au
The structural features of 2-Amino-2-methylpentanedioic acid—a five-carbon backbone, a methyl group at the alpha-carbon, and two carboxylic acid groups—provide a scaffold that can be systematically modified. This allows for the rational design of:
Selective Receptor Ligands: By mimicking or blocking the binding of natural ligands.
Novel Catalysts: Where the amino acid is part of a larger synthetic enzyme or catalytic peptide.
Biocompatible Materials: Using peptides containing this amino acid to control the assembly and properties of new materials.
The synthesis of frameworks using amino-acid-based Schiff bases also demonstrates the potential for creating complex 2D and 3D structures with specific magnetic or optical properties. uts.edu.au This highlights the versatility of amino acids as components in the rational construction of advanced functional materials.
Q & A
Q. What advanced computational models predict the hydrate’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
